5-Hydroxy-4,5-diphenylfuran-2-one
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Overview
Description
5-Hydroxy-4,5-diphenylfuran-2-one is a chemical compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,5-diphenylfuran-2-one typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic compounds, and synthetic modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the environmentally friendly preparation of related furanones often involves the reactions of commercially available furfural with hydrogen peroxide under various conditions .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,5-diphenylfuran-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products.
Condensation and Oligomerization: These reactions lead to the formation of larger molecular structures.
Tautomerization: This involves the rearrangement of atoms within the molecule.
Electrochemical Reactions: These reactions are facilitated by the application of an electric current.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, morpholine, and piperidine hydrochlorides. The conditions often involve heating and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various substituted furanones and oligomeric structures .
Scientific Research Applications
5-Hydroxy-4,5-diphenylfuran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,5-diphenylfuran-2-one involves its interaction with various molecular targets and pathways. The compound’s high reactivity allows it to participate in nucleophilic and conjugated addition reactions, Diels–Alder reactions, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions, and photochemical processes . These interactions enable the compound to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Hydroxy-2(5H)-furanone
- 3,4-Dihalo-5-hydroxy derivatives of 2(5H)-furanones
- Microperfuranone
- Luffarin A
- Antrocinnamomin D
- Chenopanone
Uniqueness
5-Hydroxy-4,5-diphenylfuran-2-one is unique due to its specific structural features and the diverse range of reactions it can undergo.
Properties
CAS No. |
86071-41-2 |
---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
5-hydroxy-4,5-diphenylfuran-2-one |
InChI |
InChI=1S/C16H12O3/c17-15-11-14(12-7-3-1-4-8-12)16(18,19-15)13-9-5-2-6-10-13/h1-11,18H |
InChI Key |
WFNDGWJJZRNUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC2(C3=CC=CC=C3)O |
Origin of Product |
United States |
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